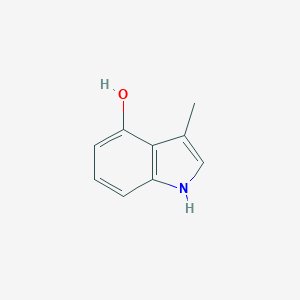

3-甲基-1H-吲哚-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

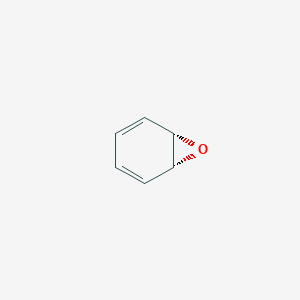

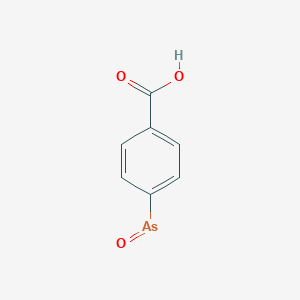

3-Methyl-1H-indol-4-ol is an organic compound that belongs to the class of n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .

Synthesis Analysis

The synthesis of 3-Methyl-1H-indol-4-ol involves various chemical reactions. For instance, one study reported the synthesis and characterization of new compounds, providing details about the UV, FT-IR, and NMR spectra .Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indol-4-ol can be analyzed using various techniques. The compound has a molecular weight of 131.1745 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various chemical reactions, including the activation of nuclear receptors, regulation of intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1H-indol-4-ol include a molecular weight of 131.1745 . More detailed information about its physical and chemical properties can be obtained from specialized databases .科学研究应用

Cancer Treatment

Indole derivatives, including 3-Methyl-1H-indol-4-ol, have been found to be biologically active compounds for the treatment of cancer cells . They have shown significant potential in inhibiting the growth and proliferation of various types of cancer cells .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties, making them useful in the treatment of various microbial infections . They can inhibit the growth of bacteria, fungi, and other microorganisms, contributing to their potential use in antimicrobial therapies .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . For example, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these properties .

Antiviral Applications

Indole derivatives possess antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Antioxidant Properties

Indole derivatives have shown antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer .

Antidiabetic Applications

Indole derivatives have been used in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .

Antimalarial Applications

Indole derivatives have demonstrated antimalarial activities . They can inhibit the growth of Plasmodium parasites, which cause malaria .

安全和危害

The safety data sheet for a similar compound, 1H-indol-3-ylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

3-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with various cellular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The lipinski rule, which predicts good absorption or permeation, is followed by some indole derivatives .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities . For example, some indole derivatives have shown significant anti-HIV activity .

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .

属性

IUPAC Name |

3-methyl-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRARARYUZMODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343447 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-indol-4-ol | |

CAS RN |

1125-31-1 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。